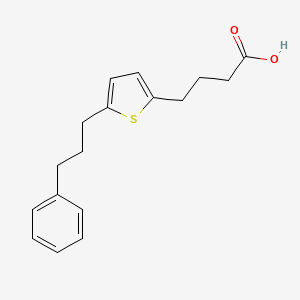

4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(3-phenylpropyl)thiophen-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2S/c18-17(19)11-5-10-16-13-12-15(20-16)9-4-8-14-6-2-1-3-7-14/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCFZZPAQZIYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=C(S2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 4 5 3 Phenylpropyl Thiophen 2 Yl Butanoic Acid and Its Analogues

Retrosynthetic Disconnection Analysis of the Target Compound

A thorough retrosynthetic analysis of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid reveals two primary disconnection points on the thiophene (B33073) ring, suggesting two convergent synthetic pathways (Scheme 1).

Scheme 1. Retrosynthetic analysis of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid.

Pathway A: Disconnection of the C5-phenylpropyl bond leads to intermediate 1 , 4-(5-bromothiophen-2-yl)butanoic acid, and a suitable phenylpropyl organometallic reagent 2 . This approach prioritizes the early introduction of the butanoic acid side chain.

Pathway B: Alternatively, disconnection of the C2-butanoic acid bond suggests an initial synthesis of the 2-(3-phenylpropyl)thiophene intermediate 3 . Subsequent functionalization at the 5-position would then introduce the butanoic acid moiety.

Both strategies offer distinct advantages and challenges regarding the regioselectivity of substitution and the compatibility of functional groups during the synthetic sequence. This analysis will primarily focus on the elaboration of Pathway A, which often provides better control over regiochemistry.

Precursor Synthesis and Building Block Derivatization

The successful execution of the proposed synthetic routes hinges on the efficient preparation of key precursors.

Synthesis of Substituted Thiophene Intermediates

The cornerstone of Pathway A is the synthesis of 4-(thiophen-2-yl)butanoic acid and its subsequent halogenation.

A common and effective method to synthesize 4-(thiophen-2-yl)butanoic acid involves a two-step process starting with the Friedel-Crafts acylation of thiophene. The reaction of thiophene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields 4-oxo-4-(thiophen-2-yl)butanoic acid. organic-chemistry.org The regioselectivity of this reaction highly favors acylation at the 2-position of the thiophene ring due to the electronic stabilization of the cationic intermediate. stackexchange.com

The resulting keto acid is then subjected to reduction to afford the desired 4-(thiophen-2-yl)butanoic acid. Two classical methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.orgwikipedia.organnamalaiuniversity.ac.in The choice between these methods is dictated by the presence of other functional groups in the molecule; the Clemmensen reduction is suitable for base-sensitive compounds, while the Wolff-Kishner reduction is preferred for acid-sensitive substrates. wikipedia.orgalfa-chemistry.com

Subsequent bromination of 4-(thiophen-2-yl)butanoic acid at the 5-position can be achieved using various brominating agents, such as N-bromosuccinimide (NBS), to yield the key intermediate, 4-(5-bromothiophen-2-yl)butanoic acid 1 . This intermediate is also commercially available, providing a direct entry point for the subsequent coupling reaction.

Preparation of Phenylpropyl and Butanoic Acid Side Chain Precursors

For Pathway A, the phenylpropyl side chain is introduced via an organometallic reagent. 3-Phenylpropylboronic acid or its esters are common reagents for Suzuki-Miyaura cross-coupling reactions. These can be prepared from the corresponding Grignard reagent of 3-phenylpropyl bromide and subsequent reaction with a borate (B1201080) ester.

For Pathway B, the synthesis of 2-(3-phenylpropyl)thiophene 3 can be achieved by Friedel-Crafts acylation of thiophene with 3-phenylpropanoyl chloride, followed by reduction of the resulting ketone using either the Clemmensen or Wolff-Kishner method.

The butanoic acid side chain precursor for Pathway B would typically be a four-carbon electrophile suitable for introduction onto the thiophene ring, such as succinic anhydride or a derivative, in a subsequent Friedel-Crafts acylation of intermediate 3 .

Key Coupling Reactions and Functional Group Interconversions

The assembly of the target molecule relies on robust carbon-carbon bond-forming reactions and selective functionalization of the thiophene core.

Strategies for Carbon-Carbon Bond Formation at the Thiophene Ring

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of Pathway A, this reaction would involve the palladium-catalyzed coupling of 4-(5-bromothiophen-2-yl)butanoic acid 1 with a 3-phenylpropylboronic acid derivative 2 (Table 1). This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as sodium carbonate or potassium phosphate. mdpi.comresearchgate.net The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it suitable for use with the carboxylic acid moiety present in intermediate 1 .

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 4-(5-bromothiophen-2-yl)butanoic acid | 3-Phenylpropylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 90-110 |

| 4-(5-bromothiophen-2-yl)butanoic acid | 3-Phenylpropylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-100 |

Alternatively, for Pathway B, after the synthesis of 2-(3-phenylpropyl)thiophene, the butanoic acid side chain can be introduced via Friedel-Crafts acylation with succinic anhydride, followed by reduction of the resulting ketone.

Selective Functionalization of the Thiophene Core

The thiophene ring exhibits a distinct reactivity pattern, with the α-positions (2 and 5) being significantly more reactive towards electrophilic substitution than the β-positions (3 and 4). stackexchange.com This inherent regioselectivity is a key principle in the synthetic design.

In the synthesis of the target molecule, once one of the α-positions is substituted, the remaining α-position becomes the primary site for subsequent functionalization. For instance, in Pathway A, the initial acylation to form 4-(thiophen-2-yl)butanoic acid directs the subsequent bromination to the 5-position. Similarly, in Pathway B, the acylation of 2-(3-phenylpropyl)thiophene would be expected to occur predominantly at the 5-position.

This predictable regioselectivity allows for a controlled and stepwise construction of the desired 2,5-disubstituted thiophene core.

Approaches to Butanoic Acid Side Chain Introduction

The introduction of a butanoic acid moiety at the 2-position of a thiophene ring, which is already substituted at the 5-position with a group like 3-phenylpropyl, can be accomplished through several synthetic pathways. The high reactivity of the α-positions (2- and 5-positions) of the thiophene ring often facilitates these transformations. wikipedia.org

One of the most direct methods is the Friedel-Crafts acylation . google.com This reaction can be performed on the 2-(3-phenylpropyl)thiophene intermediate using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This process introduces a 3-carboxypropanoyl group, which can then be reduced to the desired butanoic acid side chain. A common reduction method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Another viable approach involves a two-step process starting with acylation using 4-chlorobutyryl chloride. google.com The resulting chloroketone can be reduced to the corresponding chloroalkane, followed by conversion of the terminal chloride to a nitrile via nucleophilic substitution with sodium cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the final butanoic acid.

Metal-catalyzed cross-coupling reactions also provide a versatile route. For instance, a 2-bromo-5-(3-phenylpropyl)thiophene intermediate can be coupled with a suitable four-carbon building block. A Negishi coupling using a 4-alkoxycarbonyl-butylzinc reagent or a Suzuki coupling with a boronic acid derivative containing the protected carboxylic acid chain are modern and effective methods. mdpi.com

Alternatively, lithiation of the 2-(3-phenylpropyl)thiophene intermediate at the vacant 2-position using a strong base like n-butyllithium generates a potent 2-thienyllithium (B1198063) nucleophile. wikipedia.org This intermediate can then react with an electrophile such as γ-butyrolactone to form the carboxylate salt upon ring opening, which is then protonated to give the final acid.

A summary of potential synthetic approaches for the butanoic acid side chain introduction is presented below.

| Method | Reagents | Intermediate Product | Key Transformations |

| Friedel-Crafts Acylation | 1. Succinic anhydride, AlCl₃ 2. Zn(Hg), HCl or H₂NNH₂, KOH | 4-oxo-4-(5-(3-phenylpropyl)thiophen-2-yl)butanoic acid | Acylation followed by ketone reduction |

| Acylation & Functional Group Interconversion | 1. 4-chlorobutyryl chloride, AlCl₃ 2. Reduction (e.g., Triethylsilane, TFA) 3. NaCN 4. H₃O⁺/H₂O | 2-(4-chlorobutyl)-5-(3-phenylpropyl)thiophene | Acylation, reduction, nitrilation, hydrolysis |

| Cross-Coupling (e.g., Suzuki) | 4-(Boc-protected)-butylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Protected ester of the final compound | C-C bond formation, deprotection |

| Lithiation | 1. n-BuLi 2. γ-butyrolactone 3. H₃O⁺ | Lithium 4-(5-(3-phenylpropyl)thiophen-2-yl)butanoate | C-H activation, nucleophilic attack, acidification |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing yield and purity in the synthesis of complex molecules like 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid. Key parameters include the choice of catalyst, ligand, solvent, and temperature, particularly in cross-coupling steps.

Transition metal-catalyzed cross-coupling reactions are indispensable for constructing C-C bonds in modern organic synthesis, and their application to thiophene chemistry is well-established. rsc.org Palladium- and nickel-based catalysts are most commonly employed for reactions like Suzuki, Stille, and Kumada couplings, which could be used to attach either the 3-phenylpropyl or the butanoic acid precursor chains to the thiophene ring.

The choice of catalyst and ligand is crucial for reaction efficiency. For Suzuki couplings involving thiophene boronic acids, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from a palladium(II) source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand are frequently used. mdpi.com The ligand plays a vital role in stabilizing the metal center and facilitating the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

For challenging couplings or C-H activation strategies, more sophisticated ligands may be required. Electron-rich, bulky phosphine ligands, such as those developed by Buchwald or Herrmann, can significantly improve catalytic activity and substrate scope. The use of arsine ligands has also been reported to enable certain palladium/norbornene cooperative catalysis reactions on thiophene substrates, allowing for direct difunctionalization. nih.govacs.org

The following table summarizes catalyst/ligand systems commonly used in thiophene functionalization.

| Coupling Reaction | Catalyst Precursor | Typical Ligands | Notes |

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | Effective for coupling thiophene boronic acids/esters with alkyl/aryl halides. |

| Stille | Pd(PPh₃)₄ | PPh₃, P(2-furyl)₃ | Utilizes organotin reagents; toxicity of tin byproducts is a drawback. |

| Kumada | Ni(dppe)Cl₂, Pd(dppf)Cl₂ | dppe, dppf | Employs reactive Grignard reagents, limiting functional group tolerance. rsc.org |

| Direct Arylation (DArP) | Pd(OAc)₂ | PCy₃, P(t-Bu)₃ | C-H activation approach, reducing pre-functionalization steps. rsc.org |

Solvent and temperature are critical parameters that profoundly influence reaction rates, selectivity, and catalyst stability. The choice of solvent depends on the specific reaction type and the solubility of the reagents and catalyst. For palladium-catalyzed cross-coupling reactions, common solvents include ethereal solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), aromatic hydrocarbons like toluene, or polar aprotic solvents such as N,N-dimethylformamide (DMF). The solvent can affect the aggregation state and activity of the catalyst. In some cases, the use of green alternatives like deep eutectic solvents or ionic liquids is being explored. rsc.orgmdpi.com

Temperature control is essential for balancing reaction kinetics against potential side reactions and catalyst decomposition. researchgate.net While higher temperatures generally increase reaction rates, they can also lead to undesired processes such as β-hydride elimination, product degradation, or catalyst deactivation. For instance, in lithiation reactions, temperatures are typically kept very low (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. For cross-coupling reactions, temperatures often range from room temperature to reflux conditions (80-120 °C), and optimization is typically required for each specific substrate combination to maximize yield. Microwave-assisted synthesis can sometimes accelerate reactions, reduce reaction times, and improve yields compared to conventional heating. researchgate.net

Stereoselective Synthesis Approaches (if applicable to chiral centers or derivatives)

The parent compound, 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid, does not possess any chiral centers and is therefore achiral. Consequently, stereoselective synthesis is not required for its preparation.

However, should analogues or derivatives of this compound be synthesized with chiral centers—for instance, by introducing substituents on the aliphatic side chains—stereoselective methods would become necessary. Asymmetric synthesis of thiophene-containing molecules is an active area of research. nih.govrsc.org Methodologies such as catalytic asymmetric hydrogenation of a double bond within a side chain or the use of chiral catalysts in coupling reactions could be employed to control the stereochemistry of such derivatives. nih.gov These approaches allow for the selective formation of one enantiomer over the other, which is often crucial for biological applications.

Isolation and Purification Methodologies for Synthetic Intermediates and Final Compound

The effective isolation and purification of synthetic intermediates and the final product are paramount to obtaining 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid in high purity. A combination of techniques is typically employed.

Intermediates: Synthetic intermediates, which may be ketones, esters, or halogenated thiophenes, are generally neutral organic compounds. The primary method for their purification is silica gel column chromatography . This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent), which is typically a mixture of nonpolar and polar organic solvents like hexanes and ethyl acetate. For intermediates that are stable at higher temperatures, distillation under reduced pressure can be an effective purification method for removing non-volatile impurities. If the intermediate is a solid, recrystallization from a suitable solvent or solvent system is a powerful technique for achieving high purity.

Final Compound: The final product possesses a carboxylic acid group, which provides a convenient handle for purification via acid-base extraction . The crude product mixture can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl), causing the pure carboxylic acid to precipitate. The solid product can then be collected by filtration.

For final polishing, recrystallization is often the method of choice. The purified solid is dissolved in a minimal amount of a hot solvent in which it has high solubility and allowed to cool slowly, causing pure crystals to form while impurities remain in the solution. If the final product is not crystalline or if challenging impurities persist, preparative high-performance liquid chromatography (HPLC) may be employed.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a molecular formula that distinguishes it from other potential structures with the same nominal mass.

For 4-(5-(3-phenylpropyl)thiophen-2-yl)butanoic acid, the expected molecular formula is C₁₇H₂₀O₂S. The theoretical exact mass of the molecular ion [M]⁺ can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be suitable for this analysis. The experimentally determined mass-to-charge ratio (m/z) should align with the theoretical value within a narrow tolerance (typically < 5 ppm), thereby confirming the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 293.1257 |

| [M+Na]⁺ | 315.1076 |

Note: These are theoretical values. Experimental data would be required for confirmation.

Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to achieve a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For 4-(5-(3-phenylpropyl)thiophen-2-yl)butanoic acid, distinct signals would be expected for the aromatic protons of the phenyl and thiophene (B33073) rings, the methylene (B1212753) protons of the propyl and butanoic acid chains, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing their proximity in the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenyl and thiophene rings, and the aliphatic carbons of the propyl and butanoic acid chains.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This information is invaluable for assigning the aliphatic carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Ring | 7.1-7.3 | 125-142 |

| Thiophene Ring | 6.6-6.8 | 123-145 |

| -CH₂- (propyl, adjacent to phenyl) | ~2.6 | ~35 |

| -CH₂- (propyl, middle) | ~1.9 | ~31 |

| -CH₂- (propyl, adjacent to thiophene) | ~2.8 | ~30 |

| -CH₂- (butanoic, adjacent to thiophene) | ~2.8 | ~29 |

| -CH₂- (butanoic, middle) | ~1.9 | ~27 |

| -CH₂- (butanoic, adjacent to COOH) | ~2.4 | ~34 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbons. It is instrumental in tracing the connectivity of the alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the propyl chain to the thiophene ring and the butanoic acid chain to the other side of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule in solution. For a flexible molecule like this, it could reveal preferred orientations of the side chains relative to the rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, while those for the aliphatic chains would be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring stretching vibrations would be expected to give strong signals. The C-S stretching of the thiophene ring would also be observable.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | ~1700 (strong) | Moderate |

| Aromatic C-H | 3000-3100 | Strong |

| Aliphatic C-H | 2850-2960 | Moderate |

| Aromatic C=C | 1450-1600 | Strong |

Note: These are typical frequency ranges and the exact positions can be influenced by the molecular structure and sample state.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing the purity of 4-(5-(3-phenylpropyl)thiophen-2-yl)butanoic acid. A C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the thiophene and phenyl chromophores absorb. This method could also be adapted for preparative purification.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct analysis by GC would be challenging. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) would allow for GC analysis. This could be useful for detecting any volatile impurities. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid |

| Acetonitrile |

| Formic acid |

| Acetic acid |

Computational and Theoretical Investigations of 4 5 3 Phenylpropyl Thiophen 2 Yl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electron distribution, molecular structure, and reactivity of compounds like 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.orgmdpi.com For a molecule like 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. rsc.orgresearchgate.net Functionals such as B3LYP, often paired with a basis set like 6-311G(d,p), are commonly employed to calculate the optimized geometry, bond lengths, and bond angles. mdpi.commdpi.com

These calculations can reveal key structural parameters. For instance, the planarity of the thiophene (B33073) ring and the torsional angles of the phenylpropyl and butanoic acid side chains would be determined. By mapping the potential energy surface, researchers can identify various stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Optimization (Note: This data is hypothetical and for illustrative purposes, based on typical values for similar structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (Thiophene) | ~1.74 Å |

| Bond Length | C=C (Thiophene) | ~1.37 Å |

| Bond Length | C=O (Carboxylic Acid) | ~1.22 Å |

| Bond Angle | C-S-C (Thiophene) | ~92.2° |

| Dihedral Angle | Thiophene-Side Chain | Variable |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. nih.gov The MEP map uses a color scale to denote different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. nih.gov

For 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid, an MEP map would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue). The thiophene ring and the phenyl group would show regions of moderately negative potential associated with their π-electron systems. nih.gov This information is crucial for understanding non-covalent interactions, such as those with a biological receptor.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for determining a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govacs.org

In a hypothetical FMO analysis of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid, the HOMO is expected to be distributed primarily over the electron-rich thiophene and phenyl rings. The LUMO might be localized more towards the carboxylic acid group or spread across the conjugated system. The calculated energies of these orbitals provide quantitative measures like ionization potential and electron affinity, which are fundamental to predicting the molecule's behavior in chemical reactions. mdpi.comnih.gov

Table 2: Example Frontier Molecular Orbital Data (Note: This data is hypothetical and for illustrative purposes.)

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.8 | Electron donating capability |

| LUMO Energy | -1.2 | Electron accepting capability |

| HOMO-LUMO Gap | 4.6 | High kinetic stability |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in a simulated environment (e.g., in water). nih.govresearchgate.net

In Silico Prediction of Potential Biological Target Interactions

Computational methods are widely used to predict and analyze how a small molecule, or "ligand," might interact with a biological target, such as a protein or enzyme. These in silico techniques can guide the design of new drugs and help explain the mechanism of action of existing ones.

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling is a technique used when the structure of the biological target is unknown. It involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model for 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid would be constructed by analyzing a set of known active molecules with similar biological functions. The model would abstract the key features from these molecules. For the target compound, the carboxylic acid group would be identified as a strong hydrogen bond donor and acceptor, the thiophene and phenyl rings as aromatic and hydrophobic features, and the alkyl chains as hydrophobic linkers. This model could then be used to screen large databases for other molecules that fit the pharmacophore and might share the same biological activity.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational technique used to identify potential drug candidates by evaluating the binding of small molecules to the three-dimensional structure of a biological target. nih.gov This methodology is particularly useful when the structure of the target protein is known, allowing for the docking of extensive compound libraries to predict binding affinities and modes.

For a compound like 4-(5-(3-phenylpropyl)thiophen-2-yl)butanoic acid, a hypothetical SBVS campaign would commence with the identification of a relevant biological target, for instance, a specific enzyme or receptor implicated in a disease pathway. The process would involve preparing the 3D structure of the target protein and a library of compounds, including our lead molecule and its analogs.

Molecular docking simulations would then be performed to predict the preferred orientation of the compound when bound to the target, as well as the strength of the interaction. The scoring functions used in docking algorithms estimate the binding free energy, providing a rank-ordering of the screened compounds.

Table 1: Hypothetical Docking Scores and Interaction Analysis of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid Analogs against a Putative Kinase Target

| Compound ID | Analog Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| LEAD-001 | None (Parent Compound) | -8.5 | Lys78, Asp184 | Hydrogen Bond, Salt Bridge |

| ANALOG-002 | 4-fluoro on phenyl ring | -9.2 | Lys78, Asp184, Phe185 | Hydrogen Bond, Salt Bridge, Pi-Pi Stacking |

| ANALOG-003 | 3-chloro on phenyl ring | -8.9 | Lys78, Asp184, Met120 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| ANALOG-004 | Butanoic acid to pentanoic acid | -8.1 | Lys78 | Hydrogen Bond |

| ANALOG-005 | Phenylpropyl to phenylethyl | -7.9 | Asp184 | Salt Bridge |

The results from such a screening could highlight derivatives with potentially improved binding affinities, guiding the synthesis of new and more potent inhibitors. For instance, the hypothetical data in Table 1 suggests that adding a fluorine atom to the phenyl ring could enhance binding through additional interactions.

QSAR Modeling for Predicting Structure-Activity Relationships based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is particularly valuable when a series of analogs with known activities are available. By identifying the physicochemical properties, or "descriptors," that are critical for activity, QSAR models can predict the potency of novel compounds before they are synthesized.

For 4-(5-(3-phenylpropyl)thiophen-2-yl)butanoic acid and its derivatives, a QSAR study would involve calculating a wide range of theoretical descriptors. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

A hypothetical QSAR model for a series of analogs could be represented by a linear equation:

log(1/IC50) = 0.25 * logP - 0.1 * MolVol + 0.5 * Dipole + 2.5

This equation suggests that higher lipophilicity (logP) and a larger dipole moment are beneficial for activity, while increased molecular volume (MolVol) is detrimental. Such models are developed using statistical methods like multiple linear regression (MLR). nih.gov

Table 2: Theoretical Descriptors and Predicted Activity for a Hypothetical Series of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid Analogs

| Compound ID | logP | Molecular Volume (ų) | Dipole Moment (Debye) | Experimental IC50 (µM) | Predicted log(1/IC50) |

| LEAD-001 | 4.2 | 320 | 2.1 | 5.0 | 5.3 |

| ANALOG-006 | 4.5 | 325 | 2.3 | 4.2 | 5.4 |

| ANALOG-007 | 3.8 | 310 | 1.9 | 8.1 | 5.1 |

| ANALOG-008 | 4.8 | 340 | 2.5 | 3.5 | 5.6 |

| ANALOG-009 | 4.1 | 315 | 2.0 | 6.3 | 5.2 |

The predictive power of the QSAR model allows for the virtual screening of new designs and the prioritization of synthetic efforts towards compounds with the highest predicted activity.

Cheminformatics Analysis for Chemical Space Exploration and Analog Design

Cheminformatics involves the use of computational methods to analyze and manipulate chemical information. In the context of drug discovery, it is a powerful tool for exploring the "chemical space" around a lead compound like 4-(5-(3-phenylpropyl)thiophen-2-yl)butanoic acid to design novel analogs with improved properties.

One key aspect of cheminformatics is the assessment of molecular diversity and similarity. By representing molecules as numerical fingerprints, large databases can be rapidly searched for compounds with similar structural features. This can help in identifying existing compounds that might share a similar biological activity or in designing new libraries of analogs for synthesis and testing.

Another important application is in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Cheminformatics models can predict properties such as solubility, permeability, and potential toxicity, allowing for the early deselection of compounds that are likely to fail in later stages of drug development.

Table 3: In Silico ADMET Profile of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid and Designed Analogs

| Compound ID | Predicted logS (Solubility) | Predicted Caco-2 Permeability (nm/s) | Predicted hERG Inhibition | Predicted Ames Mutagenicity | Lipinski's Rule of 5 Violations |

| LEAD-001 | -4.5 | High | Low Risk | Negative | 0 |

| ANALOG-010 | -4.2 | High | Low Risk | Negative | 0 |

| ANALOG-011 | -5.1 | Moderate | Medium Risk | Negative | 0 |

| ANALOG-012 | -4.8 | High | Low Risk | Positive | 0 |

| ANALOG-013 | -4.6 | High | Low Risk | Negative | 1 |

Through these analyses, cheminformatics guides the design of analogs with a higher probability of success by balancing potency with drug-like properties. For example, the hypothetical data in Table 3 would suggest prioritizing ANALOG-010 over ANALOG-011, ANALOG-012, and ANALOG-013 due to its favorable predicted safety and pharmacokinetic profile.

Investigation of Biological Activities and Mechanistic Pathways in Pre Clinical Model Systems

Target Identification and Engagement Studies in In Vitro Systems

No studies identifying the specific biological targets of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid have been published.

Enzymatic Inhibition Assays (e.g., specific enzyme families relevant to thiophene (B33073) derivatives)

There are no available data from enzymatic inhibition assays for 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid. Research has been conducted on other thiophene derivatives, showing inhibition of enzymes such as kinases, acetylcholinesterase, butyrylcholinesterase, and glutathione (B108866) S-transferase. However, these findings are not directly applicable to the specific compound .

Receptor Binding Studies in Recombinant Systems

No receptor binding studies for 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid have been reported in the scientific literature.

Cellular Pathway Modulation Studies in Cell-Based Assays

Information regarding the effects of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid on cellular pathways is not available.

Assessment of Cellular Responses (e.g., signaling pathway analysis, gene expression profiling)

There are no published data on the cellular responses induced by 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid, such as analyses of signaling pathways or gene expression profiles.

Cell-Free System Investigations for Direct Molecular Interactions

No investigations into the direct molecular interactions of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid in cell-free systems have been documented.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

As there is no available research on the biological activity of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid, no structure-activity relationship (SAR) studies have been conducted on its synthesized analogues. SAR studies on other series of thiophene derivatives have been performed to optimize their activity as, for example, antirheumatic agents or mGluR5 antagonists.

An article on the chemical compound “4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid” cannot be generated at this time due to a lack of publicly available scientific literature and research data specific to this molecule.

Extensive searches for this particular compound did not yield any specific information regarding its biological activities, mechanistic pathways, or preclinical studies. Similarly, no data was found on the design and synthesis of its analogues for structure-activity relationship (SAR) probing, the correlation of structural modifications with biological activity, or the elucidation of its molecular mechanisms of action, including signaling events and binding modes.

The available research primarily focuses on broader classes of thiophene derivatives and does not provide the specific details necessary to construct an article that adheres to the requested in-depth and focused outline for "4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid". Without dedicated studies on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Emerging Research Trajectories and Future Directions for 4 5 3 Phenylpropyl Thiophen 2 Yl Butanoic Acid

Development of Chemical Probes for Biological System Interrogation

The inherent photophysical properties of the thiophene (B33073) nucleus make it an attractive scaffold for the development of fluorescent chemosensors. researchgate.net Thiophene-based sensors have been successfully employed for the selective detection of various metal ions and anions, playing a crucial role in understanding their biological and environmental significance. mdpi.comnih.govdtu.dk

Future research could focus on modifying the 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid structure to create novel chemical probes. For instance, the introduction of specific chelating moieties could lead to sensors with high selectivity and sensitivity for biologically important ions like Zn2+ or Al3+. mdpi.comnih.gov The phenylpropyl and butanoic acid side chains could also be functionalized to modulate the probe's solubility, cellular permeability, and localization, enabling the imaging of specific biological events within living cells and organisms. mdpi.com

| Potential Probe Type | Target Analyte | Sensing Mechanism | Potential Application |

| Fluorescent Ion Sensor | Zn2+, Al3+, Hg2+ | Chelation-Enhanced Fluorescence (CHEF) | Intracellular ion imaging, environmental monitoring |

| pH-Sensitive Probe | H+ | Modulation of intramolecular charge transfer (ICT) | Mapping pH gradients in cellular compartments |

| Biotinylated Probe | Avidin/Streptavidin | Affinity-based recognition | Protein labeling and tracking |

Exploration of Novel Synthetic Methodologies for Functionalization

The functionalization of the thiophene ring is a key area of research, with numerous methods being developed to introduce diverse substituents and modulate the properties of these compounds. mdpi.comacs.org Classical approaches often involve condensation reactions or subsequent functionalization of a pre-formed thiophene ring. mdpi.com More recent and innovative strategies focus on the regioselective synthesis from acyclic precursors, primarily through the heterocyclization of functionalized alkynes. mdpi.comresearchgate.net

For 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid, future synthetic efforts could explore:

C-H Functionalization: Direct C-H activation offers an atom-economical way to introduce new functional groups onto the thiophene ring without the need for pre-functionalized starting materials. acs.orgresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to attach various aryl or alkyl groups to the thiophene core, expanding the chemical diversity of its derivatives. mdpi.com

Modifications of the Side Chains: The phenylpropyl and butanoic acid side chains are also amenable to chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties.

These synthetic explorations will be crucial for generating a library of derivatives for structure-activity relationship (SAR) studies in various applications.

| Synthetic Strategy | Target Modification | Potential Advantage |

| C-H Arylation | Introduction of aryl groups on the thiophene ring | High atom economy, access to novel structures |

| Suzuki-Miyaura Coupling | Formation of biaryl structures | Versatile and well-established method |

| Esterification of Butanoic Acid | Creation of prodrugs or modified solubility | Improved pharmacokinetic properties |

Advanced In Silico Screening for New Biological Hypotheses

In silico methods, including molecular docking and computational chemistry, are powerful tools for predicting the biological activities of novel compounds and generating new therapeutic hypotheses. nih.gov Thiophene derivatives have been the subject of numerous in silico studies to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govtechscience.comtechscience.comrsc.org

Advanced in silico screening of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid and its virtual derivatives could be employed to:

Identify Potential Protein Targets: Docking studies against a wide range of protein structures can help identify potential biological targets and elucidate possible mechanisms of action.

Predict Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, guiding lead optimization efforts.

Generate SAR Hypotheses: By comparing the predicted activities of a series of related compounds, researchers can develop hypotheses about the structural features that are important for a particular biological effect.

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and experimental testing of the most promising candidates. nih.gov

Potential for Integration into Advanced Materials Research (e.g., organic semiconductors, sensors)

Thiophene-based materials have garnered significant attention in the field of materials science due to their excellent electronic and optical properties. researchgate.net They are widely used in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. alfa-chemistry.comnih.govacs.orgjuniperpublishers.com The π-conjugated system of the thiophene ring facilitates charge transport, a key property for these applications. alfa-chemistry.com

The structure of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid, with its aromatic and aliphatic components, suggests potential for its integration into advanced materials. Future research could investigate:

Organic Semiconductors: By modifying the structure to enhance π-conjugation, for example, by introducing additional thiophene or fluorene (B118485) units, it may be possible to develop new high-performance organic semiconductors. acs.org

Sensors: The thiophene moiety can act as a recognition element in chemical sensors. pdx.edu Functionalization of the butanoic acid side chain could allow for the immobilization of the molecule onto a solid support, creating a sensor device for the detection of specific analytes.

The versatility of the thiophene scaffold provides a platform for the design of novel materials with tailored electronic and optical properties.

Collaborative Research Opportunities in Interdisciplinary Fields

The diverse potential applications of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid create numerous opportunities for collaborative research across different scientific disciplines. The development of this compound and its derivatives will require expertise from various fields:

Medicinal Chemistry and Pharmacology: To explore its therapeutic potential, collaborations with biologists and pharmacologists will be essential for in vitro and in vivo testing. encyclopedia.pubbohrium.com

Materials Science and Engineering: The development of novel organic electronic devices or sensors based on this molecule would benefit from partnerships with materials scientists and engineers. researchgate.net

Computational Chemistry and Biology: Collaboration with computational scientists will be crucial for in silico screening, molecular modeling, and the rational design of new derivatives. nih.gov

Biomedical Imaging: The development of fluorescent probes for biological imaging will require collaboration with experts in microscopy and cell biology. researchgate.net

Such interdisciplinary collaborations will be key to unlocking the full potential of 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid and advancing its application in various scientific and technological fields.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-(5-(3-Phenylpropyl)thiophen-2-yl)butanoic acid?

- Methodological Answer : A plausible approach involves Suzuki-Miyaura cross-coupling to attach the phenylpropyl group to the thiophene ring, followed by carboxylation to introduce the butanoic acid moiety. For example, thiophene derivatives with aryl groups are often synthesized using palladium-catalyzed coupling reactions . Post-synthesis, purification via column chromatography and recrystallization (e.g., using ethanol/water mixtures) is recommended. Validate intermediates using -NMR and FT-IR to confirm functional groups.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : To assess purity (>95% recommended for biological assays) with a C18 column and acetonitrile/water mobile phase.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

- NMR Spectroscopy : - and -NMR to verify substituent positions on the thiophene ring and phenylpropyl chain. For example, aromatic protons in thiophene derivatives typically appear at δ 6.8–7.5 ppm .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or carboxylases due to the carboxylic acid group’s potential interaction with active sites.

- Cellular uptake : Use fluorescence tagging (e.g., FITC conjugation) to track intracellular localization in cancer cell lines.

- Cytotoxicity : MTT assay in HEK-293 or HeLa cells, comparing IC₅₀ values to known thiophene-based inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (THF vs. DMF), and temperature (80–120°C) to identify optimal conditions.

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to halt at maximal intermediate conversion.

- Side-product mitigation : Add scavengers (e.g., triphenylphosphine) to suppress homocoupling byproducts .

Q. How to resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Purity verification : Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required for reproducibility).

- Assay standardization : Use consistent cell lines (e.g., ATCC-validated) and control compounds (e.g., 4-phenylbutyric acid ).

- Meta-analysis : Compare solvent systems (DMSO vs. saline) and exposure times; some carboxylic acids exhibit time-dependent cytotoxicity .

Q. What computational strategies predict the compound’s interaction with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures from the PDB (e.g., COX-2 or PPARγ) to map binding affinities. Focus on the carboxylic acid group’s interaction with catalytic residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Modeling : Corate substituent effects (e.g., phenylpropyl chain length) with activity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.